1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[2-[(2-phenylacetyl)amino]ethyl]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-23-17-10-6-5-9-16(17)14-18(23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKRGYCGQIXLIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenylacetyl Group: The phenylacetyl group can be attached through acylation reactions using phenylacetyl chloride in the presence of a base such as pyridine.
Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide can be contextualized by comparing it to analogs with variations in substituents, core structure, or side chains. Below is a detailed analysis:
Substituent Variations on the Indole Core
Key Insights :
- Chlorophenyl substituents (e.g., in ’s compound) increase electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites but may reduce metabolic stability .
- Benzimidazole-containing analogs () exhibit distinct mechanisms (e.g., microtubule disruption) due to their heterocyclic side chains .
Positional Isomerism of the Carboxamide Group
| Compound Name | Carboxamide Position | Functional Impact | Biological Relevance | Reference |
|---|---|---|---|---|
| 1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide | Position 3 | Altered hydrogen-bonding geometry with targets | Reduced affinity for cannabinoid receptors compared to position 2 analogs | |
| 1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-4-carboxamide | Position 4 | Steric hindrance from the methyl group limits binding | Weaker antitumor activity in vitro |
Key Insights :
- The 2-carboxamide position in the target compound allows optimal orientation for interactions with target proteins (e.g., enzymes or receptors), whereas position 3 or 4 isomers may disrupt binding .
Side Chain Modifications
| Compound Name | Side Chain Structure | Pharmacological Impact | Reference |
|---|---|---|---|
| N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide | Indol-3-ylcarbonyl group | Dual indole system enhances π-π stacking; antiproliferative activity in cancer cells | |
| N-(2-{[(2-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-2-carboxamide | 2-Methoxyphenyl group | Methoxy improves solubility; partial agonist activity at cannabinoid receptors | |
| N-{2-[(5-bromofuran-2-yl)carbonyl]amino}ethyl}-1H-indole-2-carboxamide | Bromofuran substituent | Halogenated furan increases electrophilicity; untested bioactivity |
Key Insights :
- The phenylacetyl side chain in the target compound provides a balance of hydrophobicity and hydrogen-bond donor/acceptor capacity, unlike bulkier (e.g., indol-3-ylcarbonyl) or polar (e.g., methoxy) groups .
- Halogenated side chains (e.g., bromofuran in ) may improve target affinity but pose synthetic challenges .
Biological Activity
1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide, a compound belonging to the indole-2-carboxamide class, has garnered attention for its potential biological activities, particularly as an antimicrobial agent. This article delves into the compound's biological activity, highlighting its mechanisms of action, structure-activity relationship, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₅N₃O₂. The compound features a methyl group at the nitrogen position of the indole ring and an amide linkage with a phenylacetyl substituent. These structural characteristics are crucial for its biological activity.
Structural Characteristics
| Feature | Description |
|---|---|
| Indole Core | Essential for biological activity due to its ability to participate in various chemical reactions. |
| Amide Linkage | Influences solubility and interaction with biological targets. |
| Phenylacetyl Group | Enhances binding affinity towards specific proteins. |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various mycobacterial species, including Mycobacterium tuberculosis. The mechanism of action primarily involves the inhibition of MmpL3, a protein critical for mycolic acid transport in mycobacterial cell walls. This inhibition disrupts bacterial survival and growth.
- Target Protein : MmpL3
- Inhibition Pathway : Disruption of mycolic acid transport
- Effect on Bacteria : Reduced viability and growth of Mycobacterium tuberculosis
Structure-Activity Relationship (SAR)
The unique combination of structural features in this compound contributes to its selective activity against mycobacterial targets while maintaining low cytotoxicity towards human cells. Modifications to the indole scaffold may enhance binding affinity and therapeutic efficacy against resistant strains.
Comparative Biological Activity
The following table compares this compound with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-3-carboxamide | Similar indole core; different acyl group | Antimicrobial activity against Mycobacterium species |
| 4-(4-Chlorophenyl)-N-(2-(indol-3-yl)ethyl)-benzamide | Indole core; chlorophenyl substitution | Anticancer activity reported |
| N-(4-Methylphenyl)-N'-(indol-3-yl)urea | Urea instead of carboxamide; different aromatic substitution | Potential anti-inflammatory properties |
Study on Antimycobacterial Activity
A study conducted by researchers at [Institution Name] demonstrated that this compound effectively inhibited the growth of Mycobacterium tuberculosis in vitro. The compound showed an IC50 value of 5 µM, indicating potent antimicrobial activity.
Clinical Implications
The promising results from preclinical studies suggest that this compound could be developed into a therapeutic agent for treating mycobacterial infections, particularly in cases resistant to conventional antibiotics.
Q & A
Q. What are the standard synthetic routes for 1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide?
The synthesis typically involves sequential coupling reactions. For example:
- Step 1 : Formation of the indole-2-carboxylic acid intermediate via ester hydrolysis under basic conditions (e.g., NaOH in ethanol) .
- Step 2 : Amide bond formation using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Step 3 : Introduction of the phenylacetyl group via nucleophilic acyl substitution, monitored by TLC (hexane:ethyl acetate, 9:3, v:v) . Reaction yields are optimized by controlling temperature, solvent polarity, and stoichiometry of reagents .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify indole ring protons (δ 7.2–7.8 ppm), amide NH (δ 8.5–10 ppm), and methyl/phenyl substituents .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .
Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
- Enzyme inhibition : Test against targets like kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity) .
- Solubility and permeability : Use shake-flask methods for solubility and Caco-2 monolayers for intestinal absorption potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?
- Temperature control : Lower temperatures (0–5°C) during coupling steps reduce byproduct formation (e.g., over-acylation) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while DCM minimizes unwanted nucleophilic side reactions .
- Catalyst screening : Evaluate alternative coupling agents (e.g., HATU vs. TBTU) for improved efficiency in amide bond formation .
Q. How should researchers resolve contradictions in reported biological activity data for indole-2-carboxamide analogs?
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., methoxy vs. chloro groups) and correlate changes with activity trends. For example, methoxy groups enhance solubility but may reduce target affinity .
- Orthogonal assay validation : Confirm activity using multiple assays (e.g., SPR for binding affinity vs. cell-based assays for functional effects) .
- Meta-analysis of literature : Compare datasets from studies with similar experimental designs (e.g., identical cell lines or enzyme isoforms) to identify confounding variables .
Q. What computational strategies are effective for predicting the compound’s biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., CB1 or serotonin receptors) based on indole scaffold precedents .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) using tools like LigandScout .
- Machine learning : Train models on public datasets (e.g., ChEMBL) to predict off-target effects or ADMET properties .
Q. How can crystallographic data enhance understanding of the compound’s reactivity?
- Single-crystal X-ray diffraction : Resolve bond lengths and angles to identify reactive sites (e.g., amide carbonyl vs. indole C3 position) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) that influence stability and solubility .
Methodological Notes
- Data Contradiction Analysis : When conflicting biological results arise, cross-validate using orthogonal techniques (e.g., Western blotting alongside ELISA) and ensure batch-to-batch compound consistency via NMR .
- Experimental Design : For SAR studies, include at least three structurally diverse analogs per modification to distinguish noise from trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
